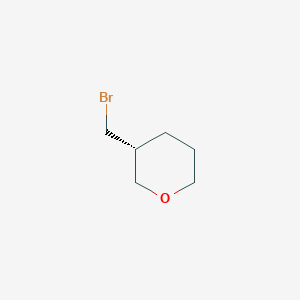

(R)-3-(Bromomethyl)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

(3R)-3-(bromomethyl)oxane |

InChI |

InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2/t6-/m0/s1 |

InChI Key |

ZLUWLWXZMXLDGO-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](COC1)CBr |

Canonical SMILES |

C1CC(COC1)CBr |

Origin of Product |

United States |

Enantioselective Synthesis and Chiral Resolution Strategies for R 3 Bromomethyl Tetrahydro 2h Pyran

Asymmetric Approaches to the Tetrahydropyran (B127337) Core

The creation of the stereocenter in molecules like (R)-3-(Bromomethyl)tetrahydro-2H-pyran relies heavily on asymmetric methods that construct the tetrahydropyran ring itself. These strategies are designed to control the three-dimensional arrangement of atoms during the cyclization process, leading to the desired enantiomer.

Chiral Catalyst-Mediated Cyclization Reactions

The use of chiral metal catalysts is a cornerstone of modern asymmetric synthesis. These catalysts create a chiral environment that influences the trajectory of a reaction, favoring the formation of one enantiomer over the other. Several transition-metal-based systems have been developed for the stereoselective synthesis of cyclic ethers, including tetrahydropyrans.

Ruthenium catalysts, particularly those complexed with chiral diamine ligands, are highly effective for asymmetric transfer hydrogenation (ATH) reactions. This process, which involves the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate, can be used to reduce ketones and imines with high enantioselectivity. For the synthesis of tetrahydropyran systems, a Ru-catalyzed dynamic kinetic resolution (DKR) can establish multiple stereogenic centers in a single step. nih.gov This approach combines the enzymatic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. While traditionally used for carbonyl reduction, Ru-catalyzed transfer hydrogenation now serves as a basis for C-C bond constructions that can convert simpler alcohols into more complex ones, showcasing its versatility. nih.gov

The effectiveness of these catalysts is often dependent on the specific ligand and reaction conditions. For example, an in-situ generated catalyst from dichlorotris(triphenylphosphine)ruthenium and a chiral imidazolyl-pyridine ligand has demonstrated excellent enantioselectivity (up to >99% ee) in the ATH of ketones. researchgate.net Similarly, specific monomeric ruthenium catalysts have been developed that are significantly more active and stable, allowing for catalyst loadings as low as 0.01 mol %. acs.org

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Chiral Alcohols | High | |

| Ru(II) with Chiral Diamine Ligand | Imines | Chiral Amines | Excellent | |

| In-situ Ru/Imidazolyl-pyridine Ligand | Prochiral Ketones | Chiral Alcohols | >99% | researchgate.net |

Palladium catalysis offers powerful methods for forming C-O and C-C bonds, making it suitable for constructing substituted tetrahydropyran rings. nih.gov A stereoselective Heck redox-relay strategy has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol. nih.govacs.org This method can install stereogenic centers in positions remote from existing functionalities with high selectivity. nih.gov

Furthermore, palladium-catalyzed hydroalkoxylation has been used in a stepwise, stereodivergent sequence with gold catalysis to generate dihydropyrans from homopropargylic alcohols. thieme-connect.com This sequential approach allows for flexible synthesis of tetrahydropyran structures. thieme-connect.com Pd-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallenes, followed by ring-closing metathesis (RCM), has also proven effective for preparing related heterocyclic systems with good yields and enantiomeric excess. mdpi.com

Table 2: Palladium-Catalyzed Approaches to Tetrahydropyran Systems

| Method | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Heck Redox-Relay | Enantiopure Dihydropyranyl Alcohol | 2,6-trans-Tetrahydropyrans | Excellent stereoselectivity, exo-cyclic migration | nih.govacs.org |

| Sequential Pd-Au Catalysis | Homopropargylic Alcohols | Dihydropyrans | Stereodivergent, good to excellent diastereoselectivity | thieme-connect.com |

| Asymmetric Hydroalkoxylation/RCM | Ene-alkoxyallene | Pyranofuranol derivatives | Good yields and ee | mdpi.com |

Copper(II) complexes, particularly with bis(oxazoline) (Box) ligands, are effective catalysts for enantioselective carboetherification of unactivated alkenes. nih.govresearchgate.net This reaction involves the cyclization of an alcohol onto a pendant alkene, followed by a C-C bond formation, creating functionalized chiral oxygen heterocycles from simple starting materials. nih.gov The method is applicable to the synthesis of both five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) rings. nih.govnih.gov

The proposed mechanism involves an enantioselective cis-oxycupration step, where the alcohol moiety of the substrate coordinates to the chiral copper(II) center, which then directs the cyclization. nih.gov This process has been used in the concise formal synthesis of a σ₁ receptor ligand, demonstrating its utility in creating complex, biologically relevant molecules. nih.gov

Table 3: Copper(II)-Catalyzed Enantioselective Carboetherification

| Substrate | Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Pentenol & Diphenylethylene | (S,S)-t-Bu-Box | Functionalized Tetrahydrofuran (B95107) | 96% | 76% | nih.gov |

The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org While originally mediated by cobalt, catalytic versions using other metals, including iridium, have been developed. nih.gov Iridium complexes derived from chiral phosphane-oxazoline (phox) ligands are efficient catalysts for intramolecular Pauson-Khand reactions, providing access to fused bicyclic cyclopentenone structures. researchgate.netillinois.edu

This reaction is particularly useful for intramolecular cyclizations of 1,6-enynes. illinois.edu The development of iridium catalysts has expanded the scope and efficiency of the asymmetric PKR, making it a valuable tool for constructing complex cyclic systems. nih.govresearchgate.net

Enzymatic Kinetic Resolution in Dihydropyran Precursors for Chiral Centers

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. acs.orgresearchgate.net This approach is limited to a maximum theoretical yield of 50% for a single enantiomer. acs.org

To overcome this limitation, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. researchgate.net This is often achieved using a metal catalyst, such as ruthenium, that can interconvert the enantiomers under the reaction conditions. acs.org This chemoenzymatic DKR process allows for the conversion of a racemic starting material into a single, enantiomerically pure product with a theoretical yield of up to 100%. researchgate.netacs.org For example, porcine pancreatic lipase (B570770) (PPL) has been used for the enantioselective enzymatic desymmetrization of meso compounds to produce optically active alcohol precursors for heterocycles. mdpi.com Lipase-catalyzed resolution of racemic alcohols using acyl donors like isopropenyl acetate is a common strategy to obtain enantiomerically pure alcohols and their corresponding acetates, which can then be used in further synthetic steps. nih.gov

Diastereoselective Carbonyl Ene Reactions for Functionalized Tetrahydropyrans

One powerful strategy for forming the tetrahydropyran ring is through carbonyl-ene reactions, often referred to as oxonium-ene or Prins-type cyclizations. beilstein-journals.orgrsc.orgnih.govbgu.ac.il These reactions typically involve the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org The key to stereoselectivity lies in the cyclization of the intermediate oxocarbenium ion, which proceeds through a well-defined, chair-like transition state. nih.govbeilstein-journals.org This conformation minimizes steric interactions and dictates the spatial arrangement of the substituents on the newly formed ring.

For instance, the reaction can be catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). rsc.org The geometry of the reactants and the nature of the catalyst influence the diastereomeric outcome, often leading to the formation of cis- or trans-substituted tetrahydropyrans with high selectivity. nih.gov Silyl-Prins cyclizations, which utilize an allylsilane as the nucleophile, are also effective and can proceed with excellent stereocontrol. beilstein-journals.org

Table 1: Lewis Acids in Diastereoselective Carbonyl-Ene Cyclizations

| Catalyst | Typical Substrates | Key Feature |

|---|---|---|

| BF₃·OEt₂ | Homoallylic alcohols, Aldehydes | Promotes formation of the key oxocarbenium ion intermediate. beilstein-journals.org |

| TMSOTf | Hydroxy silyl enol ethers, Aldehydes | Enables cyclization under mild conditions with high diastereoselectivity. rsc.org |

| InCl₃ | β-hydroxy dioxinones, Aldehydes | A mild Lewis acid that can yield all-cis products through a diequatorial chair-like conformation. beilstein-journals.org |

Cyclization of Tertiary Diols with Stereoselectivity

The acid-catalyzed intramolecular cyclization of diols is another fundamental approach to forming tetrahydropyran rings. To create a 3-substituted THP, a 1,5-diol with a tertiary alcohol at the C5 position can be employed. The stereochemistry of the final product is dependent on the pre-existing stereocenters in the diol substrate and the mechanism of the cyclization.

The reaction proceeds via protonation of one hydroxyl group, which then departs as water to form an oxocarbenium ion. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation to close the ring. The stereochemical outcome is directed by the substituents on the carbon chain, which preferentially occupy equatorial positions in a chair-like transition state to minimize steric strain, thus leading to a thermodynamically favored diastereomer.

Stereoselective Introduction of the Bromomethyl Substituent

Once the chiral tetrahydropyran precursor, (R)-3-(hydroxymethyl)tetrahydro-2H-pyran, is obtained, the next critical step is the conversion of the hydroxymethyl group to a bromomethyl group while maintaining the desired (R)-configuration.

Direct Halogenation of Precursor Alcohols with Stereochemical Control

The direct conversion of a primary alcohol to an alkyl bromide can be achieved using several reagents. For chiral substrates, it is crucial to use methods that proceed with a predictable stereochemical outcome. Reagents like phosphorus tribromide (PBr₃) and the combination of carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃), known as the Appel reaction, are particularly effective. wikipedia.orgtcichemicals.com

Both of these reactions typically proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comnrochemistry.com In this mechanism, the incoming bromide nucleophile attacks the carbon atom from the side opposite to the leaving group (an activated phosphonium-oxygen species). masterorganicchemistry.comorganic-chemistry.org This backside attack forces an inversion of the stereochemical configuration at the carbon center. However, since the reaction occurs at a primary, achiral carbon (the -CH₂OH group), it does not affect the existing stereocenter at the C3 position of the tetrahydropyran ring. The integrity of the (R)-configuration is therefore maintained. Using these reagents is advantageous over hydrobromic acid (HBr) as they minimize the risk of carbocation rearrangements and subsequent racemization. manac-inc.co.jpreddit.com

Table 2: Reagents for Stereocontrolled Bromination of Alcohols

| Reagent(s) | Mechanism | Stereochemical Outcome at Chiral Center |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Inversion of configuration. masterorganicchemistry.com |

Indirect Routes Incorporating Chiral Bromomethyl Intermediates

An alternative strategy involves using a small, enantiopure molecule that already contains the bromomethyl group as a building block. This approach builds the tetrahydropyran ring around the pre-existing chiral center. For example, a synthon derived from the "chiral pool," such as (R)-epibromohydrin, could theoretically be used.

In such a strategy, the epoxide ring of (R)-epibromohydrin could be opened by a suitable nucleophile, which would serve as the remainder of the carbon backbone needed to form the tetrahydropyran ring. Subsequent chemical transformations would be required to complete the ring cyclization, introducing the oxygen heteroatom at the correct position. This method ensures that the (R)-configuration at the carbon bearing the bromomethyl group is established from the outset.

Methodologies for Control and Assessment of Enantiomeric Purity

Ensuring the final product has a high enantiomeric purity is paramount. This requires both careful control during the synthesis and accurate analytical methods for assessment.

Optimization of Reaction Conditions for Enhanced Stereoselectivity in the Synthesis of this compound

The enantioselective synthesis of this compound, a valuable chiral building block, is highly dependent on the careful optimization of reaction conditions to achieve high stereoselectivity. Key strategies for obtaining the desired (R)-enantiomer in high enantiomeric excess (ee) often involve catalytic asymmetric bromocycloetherification of achiral precursors, such as 5-hexen-1-ol. The choice of catalyst, solvent, temperature, and the bromine source are critical parameters that significantly influence both the yield and the enantioselectivity of the reaction.

Detailed research into the optimization of these conditions has revealed that chiral catalysts play a pivotal role in directing the stereochemical outcome of the cyclization. While specific data on the optimization for this compound is not extensively detailed in publicly available literature, general principles from related transformations can be inferred. For instance, in catalytic asymmetric bromocyclizations, chiral Lewis acids or chiral Brønsted acids are often employed to create a chiral environment around the substrate.

The optimization process typically involves a systematic variation of reaction parameters. Below is a hypothetical representation of how such optimization data might be presented, based on common practices in stereoselective synthesis research.

Table 1: Hypothetical Optimization of Catalyst and Solvent for the Enantioselective Bromocycloetherification of 5-hexen-1-ol

| Entry | Chiral Catalyst (mol%) | Bromine Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Catalyst A (10) | NBS | Dichloromethane | 0 | 75 | 60 |

| 2 | Catalyst B (10) | NBS | Dichloromethane | 0 | 82 | 75 |

| 3 | Catalyst B (10) | NBS | Toluene | 0 | 65 | 70 |

| 4 | Catalyst B (10) | NBS | THF | 0 | 50 | 55 |

| 5 | Catalyst B (10) | DBDMH | Dichloromethane | 0 | 85 | 80 |

| 6 | Catalyst B (5) | DBDMH | Dichloromethane | 0 | 83 | 78 |

NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; THF: Tetrahydrofuran. Data is illustrative and not from a specific cited source.

From such a hypothetical study, "Catalyst B" in dichloromethane might be identified as a promising starting point. Further optimization would then focus on the effect of temperature and reagent stoichiometry.

Table 2: Hypothetical Effect of Temperature on Stereoselectivity

| Entry | Catalyst | Bromine Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Catalyst B (10) | DBDMH | Dichloromethane | 25 | 88 | 72 |

| 2 | Catalyst B (10) | DBDMH | Dichloromethane | 0 | 85 | 80 |

| 3 | Catalyst B (10) | DBDMH | Dichloromethane | -20 | 80 | 88 |

| 4 | Catalyst B (10) | DBDMH | Dichloromethane | -40 | 72 | 92 |

| 5 | Catalyst B (10) | DBDMH | Dichloromethane | -78 | 55 | 95 |

Data is illustrative and not from a specific cited source.

These illustrative data suggest that lower temperatures can significantly enhance enantioselectivity, albeit sometimes at the cost of reaction yield and rate. The interplay between these factors necessitates a careful balance to achieve an efficient and highly stereoselective synthesis. The concentration of the substrate and the rate of addition of the bromine source are also often optimized to suppress the formation of side products and improve the enantiomeric excess of the desired this compound.

Advanced Reactivity and Mechanistic Investigations of R 3 Bromomethyl Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary carbon of the bromomethyl group in (R)-3-(Bromomethyl)tetrahydro-2H-pyran is highly susceptible to attack by nucleophiles, proceeding through well-defined reaction pathways. These reactions are fundamental to its utility in constructing more complex molecular architectures.

Stereochemical Course of S_N2 Reactions at the Bromomethyl Carbon

Nucleophilic substitution at the primary bromomethyl carbon of this compound proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A defining characteristic of the S_N2 reaction is its stereospecificity. The reaction involves a backside attack by the nucleophile on the electrophilic carbon, occurring at an angle of 180° relative to the carbon-bromine bond. rsc.org This concerted mechanism, where the new bond forms simultaneously as the leaving group departs, leads to a predictable inversion of stereochemistry at the reaction center. rsc.orgnih.gov

This stereochemical outcome is often referred to as a Walden inversion. rsc.org Therefore, when this compound undergoes an S_N2 reaction, the resulting product will have the opposite (S) configuration at the newly functionalized carbon center. The transition state of this reaction features a trigonal bipyramidal geometry where the incoming nucleophile and the departing bromide are positioned at the axial positions. rsc.org The rate of S_N2 reactions is sensitive to steric hindrance; the primary nature of the bromomethyl group ensures that this pathway is sterically accessible and kinetically favorable. nih.gov

Synthesis of Novel Substituted Tetrahydropyran (B127337) Ethers and Amines

The amenability of this compound to S_N2 displacement allows for the straightforward synthesis of a diverse range of derivatives, including ethers and amines. These reactions are powerful tools for introducing new functional groups and extending the molecular framework. masterorganicchemistry.com

The synthesis of tetrahydropyran ethers can be readily achieved by reacting the bromo compound with an alkoxide or a phenoxide nucleophile. For instance, treatment with a phenol (B47542) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) facilitates the formation of the corresponding aryl ether. libretexts.org The reaction proceeds via the S_N2 pathway, with the phenoxide ion displacing the bromide.

Similarly, novel tetrahydropyran amines can be synthesized by reacting this compound with ammonia, primary, or secondary amines. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion. To prevent over-alkylation, it is common to use an excess of the amine nucleophile. These substitution reactions provide access to key intermediates for the synthesis of biologically active molecules. rsc.org

Table 1: Representative S_N2 Reactions for Ether and Amine Synthesis

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Phenoxide | 4-Ethoxyphenol, K₂CO₃, DMF | Aryl Ether |

| Amine (Primary) | Propylamine (excess) | Secondary Amine |

Reactions with Polythiometallate Complexes (e.g., Tetrathiotungstate, Tetrathiomolybdate)

The reactivity of this compound extends to reactions with inorganic sulfur-rich complexes like tetrathiotungstate ([WS₄]²⁻) and tetrathiomolybdate (B108656) ([MoS₄]²⁻). These complexes serve as sources of sulfur nucleophiles.

Research has shown that the reaction of 2-(bromomethyl)tetrahydro-2H-pyran, a constitutional isomer of the title compound, with salts of tetrathiotungstate and tetrathiomolybdate, such as [PPh₄]₂[WS₄] or [PPh₄]₂[MoS₄], in acetonitrile (B52724) results in the formation of stable alkylthiolatotrithio-metal complexes. rsc.org In this reaction, one of the sulfur atoms of the tetrathiometallate anion acts as a nucleophile, displacing the bromide and forming a new carbon-sulfur bond. The product is a mononuclear complex of the type [PPh₄][(RS)MS₃], where M is tungsten or molybdenum and R is the tetrahydropyran-methyl group. rsc.org

An alternative reaction pathway is observed when alkyl halides are treated with benzyltriethylammonium tetrathiomolybdate in an aqueous medium. tandfonline.comtandfonline.com This sulfur transfer reaction leads to the formation of symmetrical disulfides. tandfonline.comtandfonline.com This transformation is particularly useful for substrates containing functional groups, like carboxylic acids, that might not be compatible with standard organic solvents. tandfonline.com The reaction proceeds smoothly in water, highlighting an environmentally benign approach to disulfide bond formation. tandfonline.com

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatom nucleophiles, this compound is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds.

Nickel-Catalyzed Cross-Coupling with Organoboron Reagents

Nickel-catalyzed cross-coupling reactions have emerged as powerful and cost-effective methods for C(sp²)–C(sp³) bond formation. This compound serves as an ideal C(sp³) electrophilic partner in these transformations, reacting with various organoboron reagents in a process analogous to the Suzuki-Miyaura coupling.

An efficient method for the nickel-catalyzed cross-coupling of unactivated alkyl halides, including bromides, with potassium aryl- and heteroaryltrifluoroborates has been developed. nih.gov These trifluoroborate salts are often more robust and easier to handle than the corresponding boronic acids. The reaction typically employs a nickel(II) catalyst, such as NiCl₂(dme), in conjunction with a ligand like bathophenanthroline, and a base in a suitable solvent. nih.gov

The scope of this reaction is notably broad, particularly with respect to the heteroaryltrifluoroborate coupling partner. A wide array of challenging heterocyclic systems can be successfully coupled, including those based on furan, benzofuran, pyridine, pyrimidine, thiophene, quinoline, and indole. nih.gov A key advantage is that nearly stoichiometric amounts of the organotrifluoroborate can be used, which is an improvement over many protocols that require a large excess of the boron reagent. nih.gov

The reaction demonstrates significant functional group tolerance on both the electrophile and the nucleophile. A noteworthy aspect of the reaction's selectivity is the ability to chemoselectively couple the C(sp³)-Br bond in the presence of a C(sp²)-Br bond on the heteroaryl partner, leaving a handle for subsequent functionalization. nih.gov For example, the coupling of 2-(bromomethyl)tetrahydro-2H-pyran with 5-bromo-3-pyridyltrifluoroborate proceeds selectively at the bromomethyl position. nih.gov

Table 2: Scope of Nickel-Catalyzed Cross-Coupling with Heteroaryltrifluoroborates

| Heteroaryltrifluoroborate | Ligand | Yield (%) |

|---|---|---|

| Potassium 2-furanyltrifluoroborate | Bathophenanthroline | 91 |

| Potassium 2-benzofuranyltrifluoroborate | Bathophenanthroline | 94 |

| Potassium 3-pyridinyltrifluoroborate | Bathophenanthroline | 76 |

| Potassium 2-thiophenyltrifluoroborate | Bathophenanthroline | 92 |

| Potassium 5-indolyltrifluoroborate | Bathophenanthroline | 68 |

(Data adapted from Molander, G. A., et al. for the coupling with 2-(Bromomethyl)tetrahydro-2H-pyran) nih.gov

While the scope is broad, limitations exist. Certain ortho-substituted arylboronic acids have been reported to be problematic in related nickel-catalyzed couplings. nih.gov However, the use of the more stable potassium trifluoroborate salts can sometimes overcome these limitations, leading to good yields even with sterically hindered partners. nih.gov

Principles of Chemoselective Coupling

Chemoselective coupling reactions involving this compound are governed by the selective reactivity of the carbon-bromine (C-Br) bond. As a primary alkyl bromide, the compound is a prime substrate for nucleophilic substitution reactions (SN2). The principle of chemoselectivity dictates that a given reagent will react preferentially with one functional group over others present in the molecule.

In the context of this compound, a nucleophile will selectively target the electrophilic carbon atom attached to the bromine. The ether oxygen within the tetrahydropyran ring is generally unreactive under typical nucleophilic coupling conditions. Therefore, soft nucleophiles, such as thiolates, cyanides, and azides, will readily displace the bromide to form a new carbon-nucleophile bond without affecting the ether linkage. This high degree of chemoselectivity allows for the specific modification of the bromomethyl group, making it a versatile building block in organic synthesis. The choice of reaction conditions, particularly the nature of the solvent and the nucleophile, is critical to ensure that substitution is favored over potential side reactions like elimination.

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This compound, as a primary alkyl bromide, can participate in several such transformations, enabling its derivatization.

Notably, Suzuki-Miyaura and Negishi couplings can be employed to couple the tetrahydropyran motif to various organic fragments. nobelprize.orgwikipedia.org The general mechanism for these reactions involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with an organoboron or organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high catalytic activity with alkyl halides. nih.gov

These reactions are compatible with a wide array of functional groups, allowing for the synthesis of complex molecules. nih.gov For instance, coupling with arylboronic acids can introduce aromatic moieties, while vinylboranes can install alkenes.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃, Base | Aryl-substituted Tetrahydropyran |

| Negishi | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ / NMI | Alkyl-substituted Tetrahydropyran |

| Negishi | Arylzinc Halide | Pd₂(dba)₃ / PCyp₃ / NMI | Aryl-substituted Tetrahydropyran |

(This table is illustrative, based on general procedures for primary alkyl bromides. Specific conditions for this compound may vary.)

Interactions with Other Organometallic Reagents

Beyond palladium-catalyzed processes, this compound can interact with a range of other organometallic reagents. The most significant of these is the formation of Grignard reagents. By reacting with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF), the corresponding organomagnesium bromide, (tetrahydro-2H-pyran-3-yl)methylmagnesium bromide, can be prepared. orgsyn.orggoogle.com

This Grignard reagent is a potent nucleophile and a strong base. It can react with various electrophiles to form new carbon-carbon bonds. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding carboxylic acid, and reaction with nitriles can lead to ketones after hydrolysis. The ether functionality within the tetrahydropyran ring is generally stable to these conditions, although the choice of solvent and temperature can be critical to prevent side reactions. rsc.org

Similarly, organolithium and organozinc reagents can be generated or utilized. wikipedia.org Organozinc compounds, in particular, are known for their high functional group tolerance and are key partners in Negishi coupling reactions. youtube.comyoutube.com

Elimination Reactions and Subsequent Derivatization Pathways

This compound can undergo elimination reactions upon treatment with a strong, non-nucleophilic base. taylorfrancis.com This process, known as dehydrobromination, involves the removal of a hydrogen atom from the carbon adjacent to the bromomethyl group (the C3 position of the pyran ring) and the bromine atom. libretexts.org

The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts the proton concurrently with the departure of the bromide leaving group. msu.edu This concerted process leads to the formation of a new pi-bond, resulting in the exocyclic alkene, 3-methylenetetrahydro-2H-pyran. mgscience.ac.in

Table 2: Base-Induced Elimination of HBr

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| Potassium tert-butoxide | THF | Reflux | 3-Methylene-tetrahydro-2H-pyran |

The resulting alkene is a valuable intermediate for further derivatization. It can undergo a variety of transformations characteristic of double bonds, such as hydrogenation, epoxidation, dihydroxylation, or polymerization, providing a pathway to a diverse range of functionalized tetrahydropyran derivatives.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound allows for potential intramolecular cyclization and rearrangement reactions, particularly if the molecule is first converted into a suitable precursor. One of the most powerful strategies for forming cyclic ethers is through intramolecular cyclization. researchgate.netrsc.org

For instance, if the bromine is substituted by a nucleophile that is tethered to another part of a larger molecular framework incorporating the tetrahydropyran unit, an intramolecular ring-closing reaction can be induced. A common strategy involves the intramolecular oxa-conjugate addition, where a hydroxyl group elsewhere in the molecule attacks a tethered α,β-unsaturated system. researchgate.netwhiterose.ac.uk

Another potential pathway involves radical cyclization. Homolytic cleavage of the C-Br bond, typically initiated by reagents like tributyltin hydride (Bu₃SnH) and AIBN, would generate a primary alkyl radical. This highly reactive intermediate could then add to a suitably positioned intramolecular double or triple bond to form a new ring system. nih.gov Such reactions are known to be effective for forming five- and six-membered rings.

Rearrangements are less common for this specific substrate but could be envisaged under specific catalytic conditions or following the formation of reactive intermediates like carbocations, which might be accessible under solvolytic or strong Lewis acidic conditions.

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations of this compound are understood through well-established reaction mechanisms.

Nucleophilic Substitution: Simple substitution reactions with strong nucleophiles predominantly follow an S_N2 (bimolecular nucleophilic substitution) mechanism. nih.gov This is characteristic of primary alkyl halides. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the bromide leaving group, resulting in an inversion of stereochemistry if the carbon were chiral (which it is not in this case, but the principle applies to the reaction center). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Palladium-Catalyzed Coupling: The mechanism of Suzuki and Negishi couplings is a catalytic cycle involving a palladium center. nobelprize.org The cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.

Transmetalation: The organic group from the organoboron or organozinc reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com

Elimination Reactions: Base-induced elimination of HBr typically proceeds via the E2 (bimolecular elimination) mechanism. mgscience.ac.in This requires an anti-periplanar arrangement of the proton being abstracted and the bromide leaving group. A strong base removes the proton from the C3 carbon of the pyran ring, while simultaneously the C-Br bond breaks and the C=C double bond forms. The rate is second-order, depending on both substrate and base concentrations. msu.edu Under conditions that favor carbocation formation (e.g., polar, protic solvents and a weak base), an E1 mechanism could compete, but this is less likely for a primary bromide.

Applications of R 3 Bromomethyl Tetrahydro 2h Pyran in Complex Chemical Synthesis

Role as a Chiral Building Block in Heterocyclic Synthesis

The defined stereochemistry at the C3 position of (R)-3-(Bromomethyl)tetrahydro-2H-pyran makes it an exemplary chiral pool starting material. This allows for the transfer of chirality to new, more complex molecules, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.

Construction of Stereodefined Substituted Tetrahydropyran (B127337) Derivatives

The primary application of this compound lies in its utility for the synthesis of stereodefined substituted tetrahydropyran derivatives. The bromo-substituent provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at the C3-methyl position with retention or inversion of configuration, depending on the reaction conditions and the nucleophile employed.

Strategies for the stereocontrolled preparation of 2,6-cis- and 2,6-trans-substituted tetrahydropyrans often involve the use of such chiral building blocks. nih.gov Methodologies have been developed for the stereoselective synthesis of polysubstituted tetrahydropyrans, including those with vicinal quaternary and tertiary centers, through acid-mediated cyclization of silylated alkenols. uva.es While not directly starting from this compound, these methods highlight the importance of controlling stereochemistry in the tetrahydropyran ring, a feature inherently provided by the title compound.

| Starting Material | Reagent | Product | Stereochemistry | Reference |

| Allylsilyl alcohols | p-TsOH | Polysubstituted tetrahydropyrans | anti | uva.es |

| Chiral 1,5-diols | TsCl, NEt₃ | 2,6-cis-Tetrahydropyran | Inversion | nih.gov |

Precursor for Fused and Polycyclic Heterocyclic Systems

Beyond simple substitution, the reactivity of this compound can be harnessed to construct more elaborate fused and polycyclic heterocyclic systems. Annulation reactions, where a new ring is formed onto the existing tetrahydropyran core, are a powerful strategy in this regard.

For instance, iridium-catalyzed reductive three-component annulation reactions have been utilized for the syn-selective construction of functional fused heterocycles from N-heteroarenium salts, formaldehyde, and cyclic 1,3-diketones. rsc.org While this specific example doesn't use this compound directly, the principle of using a reactive handle on a heterocyclic core for annulation is transferable. The bromomethyl group of this compound can be converted to other functionalities that can participate in such cyclization reactions, leading to the formation of pyran-fused systems with controlled stereochemistry. nih.gov The synthesis of various fused pyran and tetracyclic pyran rings has been achieved through intramolecular palladium-catalyzed reactions, demonstrating the feasibility of such cyclizations. nih.gov

Synthetic Intermediates for Stereochemically Defined Structures

The utility of this compound extends to its role as a key intermediate in the multi-step synthesis of complex, stereochemically rich molecules. Its ability to introduce a defined stereocenter early in a synthetic sequence is highly advantageous.

Pathways to Complex Molecular Architectures

The incorporation of the (R)-3-(bromomethyl)tetrahydropyran unit serves as a foundational step in the assembly of larger, more intricate molecular frameworks. The bromomethyl group can be readily transformed into a variety of other functional groups, such as alcohols, aldehydes, nitriles, or organometallic species, which can then undergo further reactions to build up molecular complexity. For example, conversion to an organostannane or organoborane reagent would allow for its participation in cross-coupling reactions, forging new carbon-carbon bonds with stereocontrol. The synthesis of complex natural products often relies on such strategies, where chiral fragments are assembled in a convergent manner. nih.gov

Integration into Multi-Step Synthetic Strategies for Specialized Targets

The synthesis of specialized targets, such as the macrolactone of leucascandrolide A, showcases the integration of chiral tetrahydropyran building blocks into complex synthetic sequences. nih.gov These syntheses often involve the sequential application of stereoselective reactions to construct different fragments of the target molecule, which are then coupled together. This compound, or derivatives thereof, can serve as a key fragment, providing the necessary stereochemical information for one part of the molecule. The development of methods for the production of tetrahydropyran derivatives suitable for industrial production often relies on the use of such versatile intermediates. google.com

Contribution to the Development of Novel Synthetic Methodologies Leveraging Chirality

The availability and reactivity of this compound have also spurred the development of new synthetic methodologies that capitalize on its inherent chirality. Stereoselective alkylation reactions, where the chiral tetrahydropyran moiety influences the stereochemical outcome of a reaction at a different site, are an area of active research. nih.gov

Furthermore, the use of this building block encourages the exploration of novel cyclization and annulation strategies to access diverse heterocyclic scaffolds with high levels of stereocontrol. The development of concise and stereocontrolled syntheses of polysubstituted tetrahydropyrans is a testament to the ongoing efforts in this field. researchgate.net The insights gained from studying the reactivity of this chiral building block contribute to the broader understanding of asymmetric synthesis and the development of more efficient and selective chemical transformations.

Theoretical and Computational Studies on R 3 Bromomethyl Tetrahydro 2h Pyran

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For (R)-3-(Bromomethyl)tetrahydro-2H-pyran, these methods can elucidate its intrinsic properties, which are fundamental to understanding its behavior in chemical reactions.

The tetrahydropyran (B127337) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituent at the C3 position, a bromomethyl group in this case, can exist in either an axial or an equatorial position. Density Functional Theory (DFT) calculations are instrumental in determining the preferred conformation and the energy differences between various conformers.

DFT studies on substituted tetrahydropyrans have consistently shown that the chair conformation is the global minimum on the potential energy surface. For 3-substituted tetrahydropyrans, the equatorial conformer is generally favored over the axial conformer to minimize steric interactions. In the case of this compound, the bromomethyl group is expected to preferentially occupy the equatorial position. This preference is driven by the avoidance of 1,3-diaxial interactions that would occur if the bulky bromomethyl group were in the axial position.

Computational studies using methods like B3LYP with a 6-31G* basis set can be employed to optimize the geometries of both the equatorial and axial conformers and to calculate their relative energies. researchgate.net The energy difference between these conformers provides a quantitative measure of the conformational preference. It is anticipated that the equatorial conformer of this compound is significantly more stable than its axial counterpart.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data) (Note: The following data is illustrative and based on typical values for similar 3-substituted tetrahydropyrans, as direct published data for this specific molecule is not available.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial | B3LYP/6-31G | 0.00 |

| Axial | B3LYP/6-31G | ~2-4 |

The conformational landscape also includes less stable twist-boat and boat conformations, which represent transition states or higher energy intermediates in the interconversion between chair forms. DFT calculations can map out these pathways and determine the energy barriers for ring inversion.

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). libretexts.org

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the oxygen atom of the tetrahydropyran ring and the bromine atom, as these are the most electron-rich centers. The LUMO, on the other hand, is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. This is a common feature for alkyl halides and indicates that this bond is the most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity. Computational methods such as DFT with the B3LYP functional can predict this energy gap. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) (Note: The following data is illustrative and based on general principles and data for similar haloalkanes, as direct published data for this specific molecule is not available.)

| Orbital | Method/Basis Set | Energy (eV) |

| HOMO | B3LYP/6-31G | ~ -10 to -11 |

| LUMO | B3LYP/6-31G | ~ 0.5 to 1.5 |

| HOMO-LUMO Gap | B3LYP/6-31G* | ~ 10.5 to 12.5 |

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions of positive (electron-deficient) and negative (electron-rich) potential, further indicating sites for electrophilic and nucleophilic attack.

This compound and its (S)-enantiomer are non-superimposable mirror images. In an achiral environment, enantiomers have identical thermodynamic properties, including enthalpy, entropy, and Gibbs free energy. Consequently, they are energetically degenerate. Computational studies on the enantiomeric stability of chiral molecules confirm this principle. birmingham.ac.uk

However, in a chiral environment, such as in the presence of a chiral catalyst or solvent, the interaction energies of the two enantiomers can differ, leading to different thermodynamic stabilities. This is the basis for enantioselective reactions and separations. DFT calculations can be used to model these interactions by calculating the energies of the diastereomeric complexes formed between each enantiomer and a chiral molecule.

Furthermore, computational chemistry can be used to calculate various thermodynamic properties of the molecule, such as its heat of formation, heat capacity, and entropy, at different temperatures. These calculations are typically performed using frequency analysis at the optimized geometry. birmingham.ac.uk While the absolute values for the (R) and (S) enantiomers will be identical in an achiral setting, these thermodynamic parameters are crucial for understanding the energetics of reactions in which the compound participates.

Mechanistic Probing of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of how a reaction proceeds and what factors control its outcome.

The bromomethyl group in this compound is a reactive handle for various chemical transformations, particularly nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion. As this carbon is a stereocenter, the stereochemical outcome of the reaction is of significant interest.

Computational methods can be used to locate and characterize the transition state for such reactions. For a bimolecular nucleophilic substitution (SN2) reaction, the transition state is a five-coordinate species where the nucleophile is forming a bond to the carbon while the C-Br bond is breaking. sciforum.netsciforum.netmdpi.comresearchgate.net DFT calculations can determine the geometry and energy of this transition state. The stereochemistry of the product is determined by the trajectory of the nucleophilic attack. For an SN2 reaction, this typically occurs via a "backside attack," leading to an inversion of configuration at the stereocenter.

In the context of stereoselective synthesis, computational studies can model the transition states of reactions involving chiral catalysts or reagents. For instance, in an enantioselective reaction, there will be two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. By calculating the energies of these two transition states, it is possible to predict which product will be formed in excess and thus the enantioselectivity of the reaction. nottingham.ac.uk

Beyond characterizing individual transition states, computational chemistry can be used to model entire reaction pathways. researchgate.net This involves mapping the potential energy surface that connects reactants to products via intermediates and transition states. Such studies can reveal the most favorable reaction pathway and explain the observed selectivity (chemo-, regio-, and stereoselectivity).

For this compound, computational modeling could be used to predict the outcome of various reactions. For example, in a reaction with a multifunctional nucleophile, it could predict whether the attack will occur at the bromomethyl group or elsewhere in the molecule (chemoselectivity). In elimination reactions, it could predict the formation of different alkene isomers (regioselectivity).

Machine learning models are also increasingly being used in conjunction with computational chemistry to predict reaction outcomes. arxiv.org By training on large datasets of known reactions, these models can learn the complex relationships between reactant structures, reaction conditions, and product formation. Such approaches could be applied to predict the reactivity and selectivity of this compound in a wide range of chemical transformations.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (if applicable to chiral forms)

A comprehensive search of available scientific literature did not yield specific theoretical or computational studies focusing on the analysis of intermolecular interactions and crystal packing phenomena for the chiral forms of this compound. While computational studies have been conducted on various other pyran derivatives to understand their behavior, such as thermal decomposition of dihydropyrans mdpi.com, the structure of 4H-pyran-3-carboxylate derivatives researchgate.net, and the reactivity of 2H-pyran-2-one analogues semanticscholar.orgscifiniti.com, specific research into the solid-state properties of the enantiomerically pure this compound is not documented in the provided search results.

Therefore, detailed research findings, including data on intermolecular forces, hydrogen bonding patterns, and crystal lattice structures, which are crucial for understanding the solid-state behavior and physical properties of this specific chiral compound, are not available at this time. Further experimental and computational research would be necessary to elucidate these characteristics.

Spectroscopic and Analytical Methodologies for Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-3-(Bromomethyl)tetrahydro-2H-pyran in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques confirm the connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the diastereotopic protons of the tetrahydropyran (B127337) ring and the bromomethyl group. The signals for the ring protons would appear as overlapping multiplets in the approximate range of 1.40-4.00 ppm. The protons on the carbon bearing the bromomethyl group (C3-H) and the protons of the bromomethyl group itself (-CH₂Br) would be distinct. The -CH₂Br protons are expected to appear as a doublet of doublets around 3.40-3.60 ppm due to coupling with the C3 proton. The axial and equatorial protons on the C2 and C6 carbons adjacent to the ether oxygen would be the most deshielded of the ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected. The carbon of the bromomethyl group (CH₂Br) would appear around 35-40 ppm. The carbons of the tetrahydropyran ring would resonate in the range of approximately 20-70 ppm, with the carbons adjacent to the oxygen atom (C2 and C6) being the most deshielded.

Stereochemical Assignment: To confirm the (R) configuration, chiral NMR spectroscopy can be employed. This involves using a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment, which can induce non-equivalence in the NMR spectra of the enantiomers, allowing for their distinction and quantification. Furthermore, advanced computational methods that compare experimentally obtained NMR data with data calculated for the (R) and (S) enantiomers can help in assigning the absolute configuration frontiersin.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Technique | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Expected Multiplicity |

|---|---|---|---|

| Ring Protons (CH₂) | ¹H NMR | 1.40 - 2.00 | Multiplet (m) |

| C3-H | ¹H NMR | 2.10 - 2.40 | Multiplet (m) |

| CH₂-Br | ¹H NMR | 3.40 - 3.60 | Doublet of Doublets (dd) |

| C2-H₂, C6-H₂ (adjacent to O) | ¹H NMR | 3.50 - 4.00 | Multiplet (m) |

| Ring Carbons (CH₂) | ¹³C NMR | 20 - 35 | - |

| C3 | ¹³C NMR | 38 - 45 | - |

| CH₂-Br | ¹³C NMR | 35 - 40 | - |

| C2, C6 (adjacent to O) | ¹³C NMR | 65 - 75 | - |

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.

X-ray Diffraction Analysis for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities in the solid state.

For this compound, obtaining a suitable single crystal would allow for an unambiguous assignment of its (R) stereochemistry. The analysis, particularly using anomalous dispersion from the heavy bromine atom, would confirm the spatial arrangement of the bromomethyl group relative to the tetrahydropyran ring. However, a prerequisite for this analysis is the ability to grow a high-quality single crystal, which can be a significant challenge for liquid or oily compounds. A search of the current literature did not yield a reported crystal structure for this specific compound.

In the absence of a crystal structure, alternative chiroptical methods such as Vibrational Circular Dichroism (VCD) can be used. nih.govspark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light and, when compared with quantum chemical calculations, can provide a reliable assignment of the absolute configuration for molecules in solution. nih.gov

Chiral Chromatography (e.g., GC-Chiral, HPLC-Chiral) for Enantiomeric Excess and Purity Assessment

Chiral chromatography is the cornerstone for assessing the enantiomeric purity and determining the enantiomeric excess (ee) of a chiral compound. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized for this purpose.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules, including pyran derivatives and halogenated compounds. researchgate.net

For the analysis of this compound, a chiral GC method would likely be employed due to the compound's volatility. A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin, would be a suitable choice. researchgate.netnih.gov The two enantiomers, (R) and (S), would interact differently with the chiral environment of the column, resulting in different retention times and allowing for their baseline separation and quantification.

Table 2: Representative Chiral GC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Value / Description |

|---|---|

| Column | Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.32 mm, 0.25 µm) gcms.cz |

| Carrier Gas | Hydrogen or Helium |

| Injection Temperature | 230 °C |

| Oven Program | Start at 60 °C, ramp at 2 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: This table presents typical starting conditions. Method optimization would be required for this specific analyte.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Confirmation

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H, C-O, and C-Br bonds. Strong peaks in the 2850-2960 cm⁻¹ region arise from the C-H stretching vibrations of the methylene (B1212753) groups in the ring and the bromomethyl substituent. The characteristic and strong C-O-C asymmetric stretching vibration of the cyclic ether is expected to appear in the 1050-1150 cm⁻¹ range. The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹, and may be weak but is a key identifier for the bromomethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching is often weak, the C-H and C-Br vibrations are typically strong and well-defined. The C-Br stretch is particularly prominent in Raman spectra of halogenated compounds, providing a clear marker for this functional group. nih.gov

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 2960 | Strong |

| C-O-C Stretch (Ether) | IR | 1050 - 1150 | Strong |

| CH₂ Bending | IR / Raman | 1440 - 1470 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The compound has a molecular formula of C₆H₁₁BrO and a monoisotopic molecular weight of approximately 178.00 g/mol for the ⁷⁹Br isotope and 180.00 g/mol for the ⁸¹Br isotope. guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed as a characteristic pair of peaks of nearly equal intensity at m/z 178 and 180, reflecting the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for halogenated ethers include:

Loss of a bromine radical: This would lead to a significant fragment ion [M-Br]⁺ at m/z 99.

Loss of the bromomethyl radical: Cleavage of the C-C bond between the ring and the substituent would result in a fragment ion [M-CH₂Br]⁺ at m/z 85.

Alpha-cleavage: Fragmentation of the tetrahydropyran ring, typically initiated by cleavage adjacent to the ether oxygen, would lead to a series of smaller fragment ions.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-(Bromomethyl)tetrahydro-2H-pyran

| m/z Value | Proposed Fragment Identity | Formation Pathway |

|---|---|---|

| 178 / 180 | [C₆H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₆H₁₁O]⁺ | Loss of ·Br from the molecular ion |

| 85 | [C₅H₉O]⁺ | Loss of ·CH₂Br from the molecular ion |

| 57 | [C₃H₅O]⁺ | Ring fragmentation |

Future Research Perspectives and Emerging Directions for R 3 Bromomethyl Tetrahydro 2h Pyran

Innovations in Asymmetric Synthesis Towards Related Chiral Brominated Tetrahydropyrans

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. orgsyn.org Future research will focus on developing more efficient and highly selective methods for producing chiral brominated tetrahydropyrans. Catalytic asymmetric synthesis, which employs chiral catalysts to create specific enantiomers, is the most effective approach for this purpose. orgsyn.org

Emerging strategies are moving beyond classical resolutions to direct catalytic methods. One promising avenue is the use of sequential one-pot catalysis. For instance, a highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans has been achieved through a sequence involving a copper(II)-catalyzed Henry reaction followed by an acid-catalyzed oxa-Michael reaction. researchgate.net Adapting such sequential reactions to substrates that would yield the 3-bromomethyl substitution pattern is a logical next step.

Another key area of innovation is the development of stereodivergent syntheses, which allow for the selective formation of either cis or trans isomers from a common precursor. google.com For example, palladium-catalyzed oxidative Heck redox-relay strategies have been used for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org Exploring organocatalysis, which avoids the use of metals, also presents a significant opportunity. Organocatalysts have been successfully used in double Michael addition strategies to produce highly substituted tetrahydropyrans. researchgate.net

Future innovations will likely involve the following:

Dual-Catalysis Systems: Combining two different catalysts to work synergistically can enhance enantioselectivity and reaction efficiency in forming C-C and C-O bonds. orgsyn.org

Biocatalysis: The use of enzymes, nature's chiral catalysts, is an expanding field. orgsyn.org Directed evolution and screening of enzyme libraries could identify biocatalysts capable of producing brominated THP derivatives with high fidelity. orgsyn.org

Substrate-Directed Control: Introducing specific directing groups onto the precursor molecule can enhance its coordination with a catalyst, thereby increasing stereoselectivity. google.com

Table 1: Innovations in Asymmetric Synthesis of Tetrahydropyrans

| Catalytic System/Strategy | Reaction Type | Substrate Example | Key Outcome/Innovation |

|---|---|---|---|

| Copper(II) catalyst & Camphorsulfonic acid | Sequential Henry / oxa-Michael reaction | 7-oxo-hept-5-enals and nitromethane | Highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans. researchgate.net |

| Palladium catalyst | Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohols | Stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans in a single step. acs.org |

| Confined imino-imidodiphosphate (iIDP) Brønsted acids | Asymmetric Prins cyclization | Aliphatic and aromatic aldehydes | High yields and enantioselectivities for functionalized 4-methylenetetrahydropyrans. organic-chemistry.org |

| Organocatalysts | Double Michael Addition | Various | Asymmetric synthesis of highly substituted tetrahydrofurans and tetrahydropyrans. researchgate.net |

Exploration of Novel Reaction Chemistries and Derivatization Pathways

The synthetic utility of (R)-3-(Bromomethyl)tetrahydro-2H-pyran is primarily derived from the reactivity of its bromomethyl group, which serves as a potent electrophile for substitution reactions. A significant area of future research involves exploring the full scope of this reactivity to create a diverse library of derivatives. Patent literature demonstrates its use in etherification reactions, where the bromide is displaced by phenoxides to create complex molecules, some with applications as liquid crystals. google.com

Beyond simple substitutions, the interaction between the bromide and the tetrahydropyran (B127337) ring could lead to novel reaction pathways. Analogous chemistries, such as the reaction of cyclopropylmethanol (B32771) with hydrobromic acid, show a propensity for ring-expansion and ring-opening side reactions, yielding cyclobutyl and linear butenyl bromides, respectively. wikipedia.org A systematic investigation into whether this compound can be induced to undergo similar rearrangements under specific Lewis or Brønsted acid conditions could unlock pathways to novel chiral scaffolds.

Further research directions include:

Organometallic Coupling Reactions: Utilizing the bromomethyl group in Suzuki, Sonogashira, or Negishi coupling reactions to form new carbon-carbon bonds.

Cycloaddition Precursors: Investigating the reactivity of related brominated pyranones, which serve as "chameleon" dienes in Diels-Alder reactions, suggests that derivatives of the subject compound could be precursors for complex cycloadditions. orgsyn.org

Ring-Opening Polymerization (ROP): While the THP ring is generally stable, exploring conditions that could trigger a controlled ROP of functionalized THP monomers could lead to novel oxygen-rich polymers.

Generation of Heterocyclic Systems: Pyran-2-one derivatives are known to be powerful building blocks that can undergo ring-opening and rearrangement to form a wide variety of other heterocyclic systems, including pyridines, pyrazoles, and isoxazoles. researchgate.net Exploring these transformations for saturated THP systems could be a fruitful area of research.

Integration with Sustainable and Green Chemistry Principles in Synthetic Applications

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. umich.edu Applying these principles to the synthesis and application of this compound is a critical research direction. This involves optimizing synthetic routes to improve atom economy and reduce the environmental impact of solvents and reagents. umich.edu

Significant progress has been made in the green synthesis of pyran derivatives using heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused. researchgate.net Examples include using magnetic nanoparticles coated with a catalyst to synthesize tetrahydropyrans in solvent-free conditions. researchgate.net

Future efforts in this area will likely focus on:

Catalyst Development: Expanding the use of reusable heterogeneous catalysts, such as phosphomolybdic acid or functionalized magnetic nanoparticles, for pyran synthesis. organic-chemistry.orgresearchgate.net

Green Solvents: Moving away from hazardous solvents like methylene (B1212753) chloride towards more environmentally benign options. researchgate.net Water is a highly desirable solvent, and some Prins cyclizations to form tetrahydropyran-4-ol derivatives have been successfully performed in water. organic-chemistry.org Other research has identified xylene as a cheaper and less risky alternative to other high-boiling solvents for pyranone synthesis. chemicalbook.com

Continuous Flow Processing: Shifting from batch production to continuous flow methods can improve safety, efficiency, and scalability, aligning with green chemistry goals. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product in a single step reduces waste from intermediate purification steps and saves energy and time. umich.eduresearchgate.net

Advanced Computational Chemistry for Predictive Modeling in Stereoselective Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. For the synthesis of chiral tetrahydropyrans, computational studies are crucial for elucidating reaction mechanisms and the origins of stereoselectivity. google.com

A key example is the computational investigation into the stereodivergent formation of 2,6-disubstituted tetrahydropyrans. These studies revealed that the choice between a 2,6-cis or 2,6-trans product was governed by the reaction conditions, which favored different transition states—a chair-like state for one and a boat-like state for the other. google.com The computational models correctly predicted the essential role of a hydroxyl group in directing this stereoselectivity, a finding that was later confirmed by experiment. google.com

Future applications of computational chemistry in this field will be more predictive:

Catalyst Design: Modeling the interaction between substrates and potential chiral catalysts to design new catalysts with higher selectivity for specific isomers of brominated tetrahydropyrans.

Reaction Condition Optimization: Simulating reaction pathways under various conditions (solvent, temperature, catalyst) to predict the optimal setup for maximizing the yield and stereoselectivity of a desired product.

Understanding Reaction Mechanisms: Using DFT calculations to map the energy profiles of complex transformations, such as the 6π-electrocyclization of 1-oxatriene isomers to form 2H-pyrans, can guide the synthesis of challenging precursors. nih.gov

Spectroscopic Analysis: Calculating theoretical spectra (e.g., IR, Raman) to aid in the structural confirmation of newly synthesized pyran derivatives and their tautomers. acs.org

Table 2: Computational Modeling in Tetrahydropyran Synthesis

| Method | System Studied | Key Findings/Predictions |

|---|---|---|

| DFT | Stereodivergent formation of 2,6-disubstituted tetrahydropyrans | Revealed that cis/trans selectivity is kinetically controlled and depends on chair-like vs. boat-like transition states, highlighting the crucial role of a 4-hydroxyl group. google.com |

| DFT/B3LYP | Tautomerization of a 4-hydroxy-2H-pyran-2-one derivative | Calculated Gibbs free energy to determine the dominant tautomer in different solvents and reproduced experimental IR and Raman spectra. acs.org |

| DFT | Diels-Alder reaction of 2H-pyran-2-ones | Calculated activation free energies to understand the reaction barriers for cycloaddition and subsequent CO2 elimination. chemicalbook.com |

| Ab initio and DFT | Electrocyclization of (Z)-hexa-1,3,5-triene analogues | Studied the structural and electronic factors controlling the valence isomerism of 2H-pyrans, aiding in synthetic design. nih.gov |

Potential in Materials Science and Specialized Chemical Applications (from a synthetic intermediate perspective)

The unique combination of a stable heterocyclic scaffold and a chiral center makes this compound and its derivatives attractive building blocks for advanced materials and specialized chemicals. The tetrahydropyran motif is found in numerous biologically active marine natural products, underscoring its importance as a pharmacophore. nih.gov

Emerging applications are being explored in materials science, particularly in liquid crystals and chiral polymers. For example, specific trans-isomers of substituted tetrahydropyrans are preferred for creating liquid crystal compounds due to their thermodynamic stability and favorable impact on liquid crystallinity. google.com The chirality of the building block is also of high interest. Chiral materials can interact with light in unique ways, such as strongly absorbing or emitting circularly polarized light, which is a property being explored for high-performance displays and anti-glare filters. youtube.com Furthermore, the phenomenon of chirality-induced spin selectivity, where chiral molecules can filter electron spins, opens possibilities for developing new spintronic devices. youtube.com

Future research from a synthetic intermediate perspective includes:

Liquid Crystals: Synthesizing novel libraries of (R)-3-(alkoxymethyl)tetrahydropyran derivatives to investigate their thermotropic properties and potential use in advanced display technologies. google.comacs.org

Chiral Polymers: Using the compound as a monomer or a chiral pendant group in polymerization reactions. The tetrahydropyran structure itself is relevant to polymer chemistry, as THP can be used as a polar solvent for cationic polymerization. google.com

Medicinal Chemistry: The THP ring is a valuable non-peptidic scaffold that can add rigidity and modulate the pharmacokinetic properties of drug candidates. nih.gov The bromomethyl handle allows for facile attachment to various pharmacophores, making it a versatile intermediate for creating new therapeutic agents, such as HIV protease inhibitors. nih.gov

Fragrance and Flavoring: Substituted tetrahydropyrans are important in the fragrance industry, with compounds like Florol® (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) being key components of lily-of-the-valley scents. researchgate.net The chiral nature of the subject compound could be exploited to create novel fragrances with unique olfactory profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-3-(Bromomethyl)tetrahydro-2H-pyran, and how is stereochemical control achieved?

- Answer: The synthesis often involves diastereoselective methods using chiral catalysts or enantioselective alkylation. For example, copper(II)–bisphosphine catalysts (e.g., L3) enable stereocontrol in oligomerization reactions of substituted alcohols and aldehydes . Key steps include:

- Alkylation : Use of NaCNBH₃ and AcOH in 1,2-dichloroethane for reductive amination .

- Bromination : Introduction of bromomethyl groups via reagents like 4-(Bromomethyl)benzenesulfonamide under basic conditions .

- Characterization : ¹H/¹³C NMR (e.g., δ 1.2–5.5 ppm for pyran ring protons) and MS (EI/CI) validate stereochemistry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy : Coupling constants (e.g., J = 6–12 Hz for axial-equatorial protons) and chemical shifts distinguish diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained .

- HPLC/GC : Purity assessment (>95%) using chiral columns for enantiomeric excess (ee) determination .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the diastereoselectivity of this compound synthesis?

- Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in etherification reactions, while THF stabilizes intermediates in organocatalytic steps .

- Catalyst Choice : Copper(II)–bisphosphine systems (L3) favor syn diastereomers, whereas organocatalysts like Rawal’s thiourea derivatives promote anti selectivity .

- Temperature : Lower temps (0–25°C) reduce epimerization risks in bromomethylation .

- Data Table :

| Catalyst | Solvent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| L3 | DCM | 85:15 (syn:anti) | |

| NaCNBH₃ | DCE | 70:30 |

Q. What are the mechanistic insights into the bromomethyl group’s reactivity in cross-coupling or substitution reactions?

- Answer: The bromomethyl moiety acts as an electrophilic site for:

- Nucleophilic Substitution : SN₂ reactions with amines or thiols (e.g., K₂CO₃ in DMT for sulfonamide coupling) .

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with arylboronic acids requires anhydrous conditions to prevent hydrolysis .

- Radical Pathways : Under UV light, bromine abstraction generates methyl radicals for C–H functionalization .

Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives?

- Answer: Discrepancies often arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts protons by 0.1–0.3 ppm .

- Conformational Flexibility : Chair-flip equilibria in tetrahydropyrans alter coupling constants (e.g., axial vs. equatorial BrCH₂) .

- Resolution : Use 2D NMR (COSY, NOESY) to assign overlapping signals and dynamic NMR (VT-NMR) to study ring inversion .

Methodological & Safety Considerations

Q. What safety protocols are essential when handling this compound?

- Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds .

- Ventilation : Use fume hoods due to volatility (bp ~85–100°C) and potential release of HBr gas .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Q. Which computational tools predict synthetic pathways or reactivity for this compound?

- Answer:

- Retrosynthesis : Tools like Pistachio and Reaxys propose routes via precursor scoring (e.g., from 3,5-dimethylhex-5-en-1-ol) .

- DFT Calculations : Optimize transition states for bromomethylation steps (e.g., B3LYP/6-31G* level) .

- Machine Learning : Models trained on BKMS_METABOLIC predict metabolic stability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products